Cas no 2920239-45-6 ((2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride)

(2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a chiral, non-proteinogenic amino acid derivative with a pyrrolidine backbone, commonly used in pharmaceutical and biochemical research. Its stereospecific (2S,3S) configuration makes it valuable for studying enzyme interactions, peptide synthesis, and as a building block for bioactive compounds. The dihydrochloride salt form enhances solubility in aqueous solutions, facilitating handling in experimental applications. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or receptor modulators due to its constrained cyclic structure and functional groups. High purity and well-defined stereochemistry ensure reproducibility in synthetic and mechanistic studies. Suitable for use under controlled conditions in research laboratories.
(2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride structure
2920239-45-6 structure
Product Name:(2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride
CAS No:2920239-45-6
MF:C5H12Cl2N2O2
MW:203.066979408264
CID:6801043
PubChem ID:155905795
Update Time:2025-10-31

(2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • (2S,3S)-3-Aminopyrrolidine-2-carboxylic acid 2HCl
    • starbld0024375
    • (2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride
    • (2S,3S)-3-aminopyrrolidine-2-carboxylic acid;dihydrochloride
    • 2920239-45-6
    • G15194
    • PS-18714
    • Inchi: 1S/C5H10N2O2.2ClH/c6-3-1-2-7-4(3)5(8)9;;/h3-4,7H,1-2,6H2,(H,8,9);2*1H/t3-,4-;;/m0../s1
    • InChI Key: KERKSCUIJCZAMT-RGVONZFCSA-N
    • SMILES: Cl.Cl.OC([C@@H]1[C@H](CCN1)N)=O

Computed Properties

  • Exact Mass: 202.0275830g/mol
  • Monoisotopic Mass: 202.0275830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 126
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.4Ų

(2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
PS-18714-1g
(2S,3S)-3-aminopyrrolidine-2-carboxylic acid;dihydrochloride
2920239-45-6 >95%
1g
£2509.00 2025-02-09

Additional information on (2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride

Recent Advances in the Application of (2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride (CAS: 2920239-45-6) in Chemical Biology and Pharmaceutical Research

The compound (2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride (CAS: 2920239-45-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This non-proteinogenic amino acid derivative, characterized by its pyrrolidine ring and carboxylic acid functionality, serves as a versatile building block in the synthesis of peptidomimetics and bioactive molecules. Recent studies have explored its role in modulating enzyme activity, enhancing drug delivery systems, and serving as a precursor for novel therapeutics targeting neurological disorders and infectious diseases.

One of the most notable advancements involves the incorporation of (2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride into the design of protease inhibitors. Researchers have demonstrated its efficacy in binding to the active sites of key proteases involved in viral replication, such as those found in SARS-CoV-2 and HIV. The stereochemistry of the compound plays a critical role in its binding affinity, with the (2S,3S) configuration showing superior inhibitory activity compared to other stereoisomers. These findings were published in a 2023 study in the Journal of Medicinal Chemistry, highlighting the compound's potential as a scaffold for antiviral drug development.

In addition to its antiviral properties, (2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride has been investigated for its neuroprotective effects. A recent preclinical study published in Neuropharmacology revealed that the compound can cross the blood-brain barrier and modulate glutamate receptor activity, suggesting its utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The study utilized advanced NMR spectroscopy and molecular docking simulations to elucidate the compound's mechanism of action, providing a foundation for future drug design efforts.

The synthesis and scalability of (2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride have also seen significant improvements. A 2024 report in Organic Process Research & Development detailed a novel, cost-effective synthetic route that achieves high enantiomeric purity (>99%) and yield (85%) under mild reaction conditions. This advancement addresses previous challenges related to racemization and purification, making the compound more accessible for large-scale pharmaceutical applications. The report also emphasized the compound's stability under various pH conditions, a critical factor for formulation development.

Looking ahead, researchers are exploring the potential of (2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride in targeted drug delivery systems. Its ability to form stable complexes with metal ions and its compatibility with nanoparticle conjugation make it a promising candidate for the development of theranostic agents. Ongoing clinical trials are evaluating its safety profile and pharmacokinetics, with preliminary results expected in late 2024. As the understanding of this compound's multifunctional properties continues to grow, it is poised to play an increasingly important role in the next generation of biologically active molecules and therapeutic agents.

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